![molecular formula C34H25N B14131825 [1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-YL-4'-(1-naphthalenyl)-](/img/structure/B14131825.png)
[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-YL-4'-(1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-YL-4’-(1-naphthalenyl)- is a complex organic compound known for its unique structural properties. This compound is widely used in organic electronics, particularly in organic light-emitting diodes (OLEDs) and perovskite solar cells, due to its excellent hole transport capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-YL-4’-(1-naphthalenyl)- typically involves the reaction of biphenyl derivatives with naphthylamine under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the biphenyl-naphthyl linkage .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, including high-temperature and high-pressure reactors to ensure efficient and high-yield production. The use of automated synthesis machines and continuous flow reactors has also been explored to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-YL-4’-(1-naphthalenyl)- undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the biphenyl or naphthyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens, nitro groups, and other electrophiles in the presence of Lewis acids.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amines and related compounds.
Substitution: Various substituted biphenyl and naphthyl derivatives.
Scientific Research Applications
[1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-YL-4’-(1-naphthalenyl)- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent
Industry: Widely used in the production of OLEDs, perovskite solar cells, and other organic electronic devices
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-YL-4’-(1-naphthalenyl)- involves its ability to transport holes in organic electronic devices. The compound’s molecular structure allows for efficient charge transfer, which is crucial for the performance of OLEDs and solar cells. The biphenyl and naphthyl groups facilitate the delocalization of electrons, enhancing the compound’s conductivity .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(1-naphthalenyl)-N,N’-bis-phenyl-(1,1’-biphenyl)-4,4’-diamine: Known for its use in OLEDs and similar electronic applications.
N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine: Another compound with excellent hole transport properties used in organic electronics
Uniqueness
[1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-YL-4’-(1-naphthalenyl)- stands out due to its unique combination of biphenyl and naphthyl groups, which provide superior hole transport capabilities and stability in electronic devices. Its structural properties allow for better performance and longevity compared to other similar compounds .
Properties
Molecular Formula |
C34H25N |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-[4-(4-naphthalen-1-ylphenyl)phenyl]-4-phenylaniline |
InChI |
InChI=1S/C34H25N/c1-2-7-25(8-3-1)27-17-21-31(22-18-27)35-32-23-19-28(20-24-32)26-13-15-30(16-14-26)34-12-6-10-29-9-4-5-11-33(29)34/h1-24,35H |
InChI Key |
LPUDPWGKNCPKTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14131759.png)
![Dimethyl[bis(phenylethynyl)]stannane](/img/structure/B14131766.png)
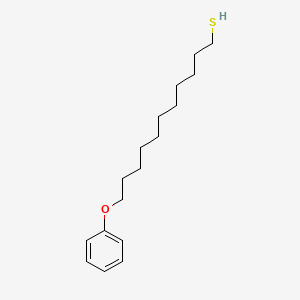
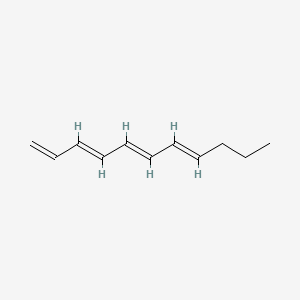
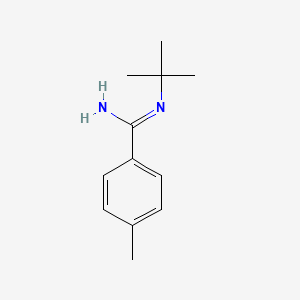
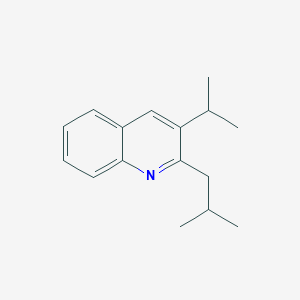
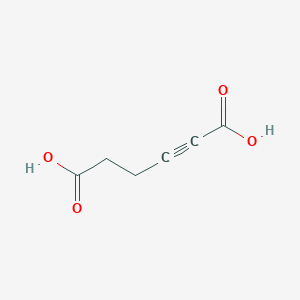
![{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}acetic acid](/img/structure/B14131810.png)
![7-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14131816.png)
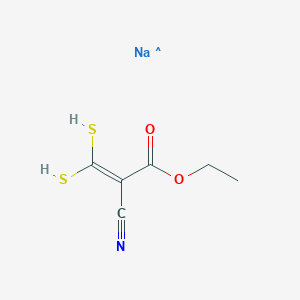
![[3,3'-Bipyridine]-2,6-diamine](/img/structure/B14131821.png)
![Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14131828.png)
![(1'S,2'S,3'S,10b'R)-3'-(benzo[d][1,3]dioxole-5-carbonyl)-2'-(4-propylbenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14131842.png)
